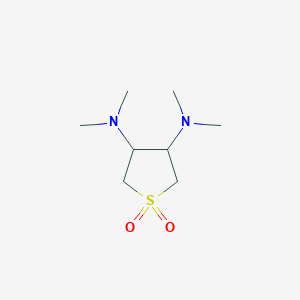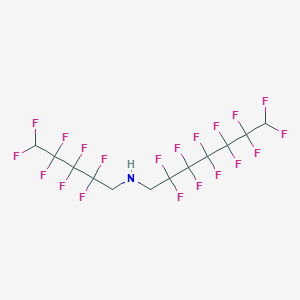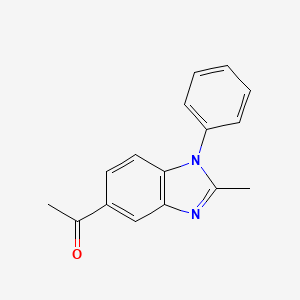
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine typically involves the reaction of heptan-1-amine with fluorinating agents. The process can be carried out under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the carbon chain. Common fluorinating agents include elemental fluorine (F2), cobalt trifluoride (CoF3), and sulfur tetrafluoride (SF4). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also enhance the efficiency and selectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its use in imaging agents and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its resistance to harsh environments.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The extensive fluorination enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity with target molecules. This property is particularly useful in drug design, where the compound can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- Heptanoic acid, 2,2,3,3,4,4,5,6,6,7,7,7-dodecafluoro-5-(trifluoromethyl)-
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine stands out due to its unique combination of extensive fluorination and the presence of an amine group. This combination imparts exceptional chemical stability, low reactivity, and high resistance to solvents and chemicals, making it highly valuable in specialized applications where other compounds may not perform as effectively.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)heptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F16N/c11-3(12)5(15,16)1-27-2-6(17,18)8(21,22)10(25,26)9(23,24)7(19,20)4(13)14/h3-4,27H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJTXWIUGDXOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)NCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F16N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134173 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223532-54-5 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223532-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-N-(2,2,3,3-tetrafluoropropyl)-1-heptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601134173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)
![N-[2,6-di(propan-2-yl)phenyl]-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]pentanamide](/img/structure/B3824282.png)
![2-phenyl-2-(trifluoromethyl)-2,3,6,7,8,9-hexahydro-4H-[1,3,5]thiadiazino[3,2-a]azepin-4-one](/img/structure/B3824288.png)



![3,3'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]diphenol](/img/structure/B3824339.png)
![2-chloro-3-{4-[(trifluoromethyl)thio]phenyl}propanenitrile](/img/structure/B3824347.png)
![2,7-Dimethyl-[1,3]benzothiazolo[7,6-g][1,3]benzothiazole](/img/structure/B3824351.png)
![(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone](/img/structure/B3824354.png)


